2-Bromo-4-iodopyridine
Overview
Description
2-Bromo-4-iodopyridine is a key building block for 2,4-disubstituted pyridines and has been synthesized from 2-bromopyridine using various methods including the 'halogen dance' (Duan, Li, Li, & Huang, 2004).
Synthesis Analysis
The synthesis of 2-Bromo-4-iodopyridine involves the use of Lithium Diisopropylamide (LDA) and iodine (I2) from 2-bromopyridine. This process is known as the 'halogen dance', leading to the formation of 2,4-disubstituted pyridines and other derivatives (Duan et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds like 3-amino-5-bromo-2-iodopyridine features weak intermolecular N—H⋯N hydrogen bonds, forming chains along the crystal's z-axis. This could be indicative of similar structural aspects in 2-Bromo-4-iodopyridine (Bunker et al., 2008).
Chemical Reactions and Properties
2-Bromo-4-iodopyridine can be converted to various other 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions, demonstrating its versatility in chemical synthesis (Duan et al., 2004).
Physical Properties Analysis
While specific details on the physical properties of 2-Bromo-4-iodopyridine are not readily available in the selected papers, closely related compounds like 4-bromopyridine have been synthesized and studied, providing insights into potential properties of 2-Bromo-4-iodopyridine (Feast & Tsibouklis, 1994).
Chemical Properties Analysis
2-Bromo-4-iodopyridine's reactivity with various electrophiles and its application in synthesizing functionalized pyridine derivatives illustrate its chemical properties. Its use in generating a range of useful pyridine derivatives highlights its chemical versatility (Song et al., 2004).
Scientific Research Applications
Synthesis of Halogen-Rich Intermediates : A study by Wu et al. (2022) highlighted the successful synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry research (Wu et al., 2022).
Preparation of Potent Anticancer Agents : Song et al. (2004) synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate in the production of Lonafarnib, an anticancer agent, via an iodo-magnesium exchange reaction (Song et al., 2004).
Facilitating Coupling Reactions : According to Rieke and Kim (2011), 5-bromo-2-pyridylzinc iodide, which can be used in various coupling reactions, was developed through a facile synthetic route (Rieke & Kim, 2011).
Application in Protein Crystallography : Bauman et al. (2016) found that compounds like 4-bromopyrazole and 4-iodopyrazole are cost-effective and safe for experimental phase determination in protein crystallography (Bauman et al., 2016).
Synthesis of Diverse Compounds : Duan et al. (2005) presented a method for synthesizing 2-bromo-4-iodopyridine and its conversion to other compounds like 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions (Duan et al., 2005).
In Situ Generation of (Trifluoromethyl)copper : Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl-substituted pyridines from iodopyridines, achieving almost quantifiable yields when using 2-iodopyridines as starting materials (Cottet & Schlosser, 2002).
Aminations of Halopyridines : Pieterse and Hertog (2010) demonstrated that a pyridyne intermediate is crucial in amination reactions of halopyridines, leading to the formation of amino products (Pieterse & Hertog, 2010).
Synthesis of Alkynylpyridines : Rivera et al. (2019) synthesized non-symmetrical alkynylpyridines through chemoselective Sonogashira cross-coupling reactions, which showed moderate to high fluorescence quantum yields (Rivera et al., 2019).
Safety And Hazards
Future Directions
2-Bromo-4-iodopyridine is a valuable compound in the field of medicinal and agricultural chemistry due to its role as a key building block for 2,4-disubstituted pyridines . Its future directions are likely to continue in these areas, with ongoing research into its properties and potential applications .
properties
IUPAC Name |
2-bromo-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRNLGLZYOVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359989 | |
Record name | 2-bromo-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodopyridine | |
CAS RN |
100523-96-4 | |
Record name | 2-bromo-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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